An In-depth Technical Guide to 3-Formyl-6-methylchromone: Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-Formyl-6-methylchromone: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl-6-methylchromone is a versatile heterocyclic compound with a significant presence in medicinal chemistry and materials science. Its unique structure, featuring a chromone (B188151) core substituted with a reactive aldehyde group and a methyl group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of the fundamental properties, structural details, and established synthetic protocols for 3-Formyl-6-methylchromone, serving as a technical resource for researchers and professionals in drug discovery and development.
Core Properties and Structure
3-Formyl-6-methylchromone, also known by its IUPAC name 6-methyl-4-oxochromene-3-carbaldehyde, is a solid, crystalline compound.[1][2] Its core structure consists of a benzopyran-4-one (chromone) scaffold, with a formyl group at the 3-position and a methyl group at the 6-position.
Physicochemical Properties
The key physicochemical properties of 3-Formyl-6-methylchromone are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₁₁H₈O₃ | [3][4][5] |
| Molecular Weight | 188.18 g/mol | [3][4][5] |
| CAS Number | 42059-81-4 | [2][3][4] |
| Appearance | White to yellow to green powder/crystal | [1][2] |
| Melting Point | 172-173 °C | [3][6] |
| Boiling Point (Predicted) | 335.1 ± 42.0 °C | [6] |
| Purity | >97% (assay) | [3] |
| Maximum Absorption (λmax) | 308 nm (in Dioxane) | [1][6] |
Structural Information
The structural identifiers for 3-Formyl-6-methylchromone are provided in the table below, facilitating its identification in chemical databases and literature.
| Identifier | String | References |
| IUPAC Name | 6-methyl-4-oxochromene-3-carbaldehyde | [4] |
| SMILES | Cc1ccc2OC=C(C=O)C(=O)c2c1 | [3] |
| InChI | 1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3 | [4] |
| InChIKey | GBWMIOYSMWCYIZ-UHFFFAOYSA-N | [4] |
Synthesis of 3-Formyl-6-methylchromone
The most common and efficient method for the synthesis of 3-Formyl-6-methylchromone is the Vilsmeier-Haack reaction.[7][8] This reaction involves the formylation of a substituted 2-hydroxy acetophenone.
Synthetic Workflow
The overall workflow for the synthesis of 3-Formyl-6-methylchromone is depicted in the following diagram.
Caption: A diagram illustrating the Vilsmeier-Haack synthesis of 3-Formyl-6-methylchromone.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the Vilsmeier-Haack formylation.[7][8]
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.[7]
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, ensuring the temperature is maintained at a low level.[7] A thick, pink-colored mass will form upon completion of the addition.[7]
-
Allow the reaction mixture to stand overnight at room temperature.
-
Decompose the reaction mixture by pouring it into ice-cold water.
-
The solid product that precipitates is collected by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 3-Formyl-6-methylchromone. The reported yield is approximately 73%.[7]
Biological Activity and Potential Applications
3-Formyl-6-methylchromone serves as a crucial building block for the synthesis of more complex molecules with a wide array of biological activities.[7] The presence of the aldehyde group at the 3-position allows for various chemical modifications, leading to derivatives with potential therapeutic applications.[7]
Reported Biological Activities
-
Anticancer: The parent compound and its derivatives have shown anti-proliferative action against multidrug-resistant human colon cancer and mouse lymphoma. Some derivatives exhibit tumor cell-specific cytotoxicity.[9][10]
-
Antimicrobial: It has been reported to possess antibiofilm activities against Vibrio parahaemolyticus and V. harveyi.[1] Copper (II) complexes with a thiosemicarbazone derived from 3-formyl-6-methylchromone have demonstrated antimicrobial activity.
-
Anti-diabetic: In silico studies suggest that 3-formyl chromone derivatives are potent aldehyde oxidase inhibitors, insulin (B600854) inhibitors, and have a strong binding affinity for proteins involved in diabetes.[9]
-
Enzyme Inhibition: Schiff's bases derived from 3-Formyl-6-methylchromone have been investigated as inhibitors of carbonic anhydrase isozymes.
Putative Signaling Pathway Involvement
Based on its potential as an insulin inhibitor, a hypothetical signaling pathway is proposed below. This illustrates a possible mechanism of action for 3-Formyl-6-methylchromone derivatives in the context of insulin signaling.
Caption: A hypothetical pathway showing the potential inhibition of the insulin receptor by a 3-Formyl-6-methylchromone derivative.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 3-Formyl-6-methylchromone. While raw spectra are beyond the scope of this document, references to available spectroscopic information are provided.
-
¹H NMR: Proton NMR spectra are available in various databases and literature, confirming the presence of aromatic, aldehydic, and methyl protons.[4][11][12]
-
Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[4]
-
Infrared (IR) Spectroscopy: IR spectra show characteristic peaks for the carbonyl groups (ketone and aldehyde) and the aromatic ring.[4]
Safety and Handling
3-Formyl-6-methylchromone is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It is recommended to store it in a cool, dark place under an inert gas as it may be air-sensitive.[1]
Conclusion
3-Formyl-6-methylchromone is a compound of significant interest due to its versatile reactivity and the biological activities of its derivatives. This guide has provided a consolidated resource on its fundamental properties, structure, synthesis, and potential applications. The detailed protocols and structured data aim to support researchers and scientists in their endeavors to utilize this valuable heterocyclic building block for the development of novel therapeutic agents and functional materials.
References
- 1. 3-Formyl-6-methylchromone | 42059-81-4 | TCI Deutschland GmbH [tcichemicals.com]
- 2. 3-Formyl-6-methylchromone | CymitQuimica [cymitquimica.com]
- 3. 3-FORMYL-6-METHYLCHROMONE | 42059-81-4 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 3-Formyl-6-methylchromone | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3-FORMYL-6-METHYLCHROMONE - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. sciforum.net [sciforum.net]
- 9. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
